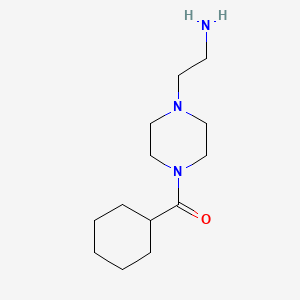

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine

描述

Core Scaffold Analysis: Piperazine-Ethanamine Hybrid Architecture

The molecular architecture of this compound is fundamentally built upon a piperazine-ethanamine hybrid scaffold that represents a sophisticated approach to heterocyclic design. The piperazine ring, an important class of nitrogen-containing heterocyclic bioactive natural products, serves as the central structural motif in this compound. The piperazine scaffold has been recognized as a privileged structure in drug discovery and is extensively distributed in biologically active compounds employed in several different therapeutic fields. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: NCCN1CCN(C(C2CCCCC2)=O)CC1, which clearly delineates the connectivity between the piperazine ring, ethanamine chain, and cyclohexanecarbonyl substituent.

The piperazine core contains two primary nitrogen atoms which exert improvement in pharmacokinetic features of drug candidates because of their appropriate proton dissociation constant values. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing a crucial role in bioavailability. The nitrogen-4 of piperazine can be used as a basic amine, while the nitrogen-1 can easily introduce hydrogen bond acceptors and hydrophobic groups through other heterocyclics without necessitating the addition of a stereocenter. In the case of this compound, the nitrogen-4 position is substituted with the cyclohexanecarbonyl group, while the nitrogen-1 position is connected to the ethanamine chain.

The ethanamine component of this hybrid architecture contributes significantly to the overall molecular design strategy. The presence of the primary amine group at the terminal position of the ethyl chain provides additional opportunities for hydrogen bonding and electrostatic interactions. This structural feature is particularly important because it creates a separation between the basic nitrogen centers in the molecule, potentially influencing the compound's protonation behavior and overall physicochemical properties. The strategic placement of the ethanamine moiety also allows for potential further functionalization or derivatization in synthetic applications.

The hybrid nature of this scaffold design represents an approach that combines the established pharmacological benefits of piperazine rings with the flexibility and reactivity provided by the ethanamine chain. This combination creates a molecular framework that maintains the core advantages of piperazine derivatives while introducing additional structural diversity through the ethanamine component. The overall architecture demonstrates how modern molecular design strategies can integrate multiple functional elements to create compounds with enhanced structural complexity and potentially improved biological profiles.

Cyclohexanecarbonyl Substituent Effects on Conformational Dynamics

The cyclohexanecarbonyl substituent attached to the nitrogen-4 position of the piperazine ring significantly influences the conformational dynamics and three-dimensional structure of this compound. The cyclohexyl ring adopts a chair conformation under normal conditions, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference creates a relatively rigid structural element that constrains the overall molecular geometry and influences the spatial orientation of neighboring functional groups. The carbonyl group connecting the cyclohexyl ring to the piperazine nitrogen introduces a planar element that can participate in resonance interactions with the nitrogen lone pair, affecting the electron distribution throughout the molecule.

The presence of the cyclohexanecarbonyl group introduces significant steric bulk that influences the conformational flexibility of the piperazine ring itself. Piperazine rings typically exhibit chair-like conformations similar to cyclohexane, but the presence of bulky substituents can alter the preferred conformational states and energy barriers between different conformations. The cyclohexanecarbonyl substituent creates steric interactions that may favor certain piperazine conformations over others, potentially affecting the molecule's ability to adopt different three-dimensional arrangements. These conformational constraints have important implications for the compound's ability to interact with biological targets or participate in specific chemical reactions.

The carbonyl functionality within the cyclohexanecarbonyl group serves as both a hydrogen bond acceptor and a site for potential tautomeric equilibria. The electron-withdrawing nature of the carbonyl group affects the basicity of the attached piperazine nitrogen, as demonstrated in studies of similar compounds where acetylation of piperazine nitrogen atoms leads to reduced proton dissociation constant values. This effect is particularly relevant because it modulates the protonation behavior of the entire molecule and influences its physicochemical properties. The carbonyl group can also participate in intramolecular interactions with other functional groups in the molecule, potentially stabilizing certain conformational states.

Research on related piperazine derivatives has shown that the introduction of bulky substituents like cyclohexanecarbonyl groups can significantly impact the conformational dynamics of these systems. Studies involving compounds with similar structural motifs have demonstrated that bulky substituents can restrict rotational freedom around key bonds and influence the overall molecular shape. The cyclohexanecarbonyl group in this compound likely exhibits similar effects, creating a more constrained molecular architecture compared to unsubstituted piperazine derivatives. These conformational effects have important implications for the compound's physical properties, chemical reactivity, and potential biological activities.

Comparative Molecular Geometry with Related Piperazine Derivatives

The molecular geometry of this compound can be understood through comparison with related piperazine derivatives that share similar structural features. Comparative analysis with compounds such as 2-(4-Benzylpiperazin-1-yl)ethan-1-amine and 2-(4-Ethylpiperazin-1-yl)ethan-1-amine reveals important insights into how different substituents affect molecular geometry and conformational preferences. The cyclohexanecarbonyl substituent represents a significantly bulkier modification compared to simple alkyl or benzyl groups, leading to distinct geometric constraints and spatial arrangements.

When compared to 2-(4-Ethylpiperazin-1-yl)ethan-1-amine, which has molecular formula C8H19N3, the cyclohexanecarbonyl-substituted compound exhibits substantially increased molecular complexity and size. The ethyl-substituted derivative represents a simpler structural motif that lacks the carbonyl functionality and the conformational constraints imposed by the cyclohexyl ring. This comparison highlights how the addition of the cyclohexanecarbonyl group creates a more three-dimensionally complex molecule with additional sites for intermolecular interactions and altered physicochemical properties. The presence of the carbonyl group also introduces additional hydrogen bonding capabilities that are absent in the ethyl-substituted analog.

Comparative studies with compounds like Piperazine, 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl) provide insights into how different aromatic and aliphatic substituents affect piperazine geometry. This nitrobenzoyl-substituted compound, with molecular formula C18H23N3O4, demonstrates how aromatic substituents create different steric and electronic environments compared to the purely aliphatic cyclohexanecarbonyl group. The presence of aromatic rings typically introduces planar elements that can participate in π-π stacking interactions and create different conformational preferences compared to saturated ring systems like cyclohexane.

Analysis of related compounds also reveals important trends in how substituent effects propagate through the piperazine scaffold. Research on various piperazine derivatives has shown that bulky substituents can significantly alter the preferred conformations of the heterocyclic ring and influence the spatial orientation of other functional groups attached to the scaffold. The cyclohexanecarbonyl group in this compound likely creates similar effects, resulting in a molecular geometry that is distinct from both smaller alkyl-substituted derivatives and larger aromatic-substituted analogs. These geometric differences have important implications for the compound's physical properties and potential applications.

Table 1: Comparative Molecular Properties of Related Piperazine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C13H25N3O | 239.36 | Cyclohexanecarbonyl, ethanamine |

| 2-(4-Ethylpiperazin-1-yl)ethan-1-amine | C8H19N3 | 157.25 | Simple ethyl, ethanamine |

| 2-(4-Benzylpiperazin-1-yl)ethan-1-amine | C13H21N3 | 219.33 | Benzyl aromatic, ethanamine |

| 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl)piperazine | C18H23N3O4 | 345.4 | Dual substitution, aromatic nitro |

Tautomeric Possibilities and Protonation State Variations

The protonation behavior and tautomeric possibilities of this compound are fundamentally governed by the presence of multiple nitrogen-containing functional groups with different electronic environments and basicity characteristics. The compound contains three nitrogen atoms: two within the piperazine ring and one in the terminal ethanamine group, each exhibiting distinct proton dissociation constant values and protonation preferences. Understanding these protonation patterns is crucial for predicting the compound's behavior under different pH conditions and its potential interactions with biological systems or chemical reagents.

The piperazine ring in the parent compound exhibits two distinct proton dissociation constant values, with the first and second dissociation occurring at different pH ranges. Studies of piperazine itself have shown that the first proton dissociation constant value is approximately 9.73 at 298 Kelvin, while the second value is approximately 5.35 under the same conditions. However, the presence of the cyclohexanecarbonyl substituent significantly alters these values due to the electron-withdrawing nature of the carbonyl group. Research on related substituted piperazines has demonstrated that acetylation of piperazine nitrogen atoms can reduce proton dissociation constant values substantially, with compounds like 1-acetyl-4-methylpiperazine showing values around 7.06.

The ethanamine component of the molecule introduces an additional basic site that can undergo protonation independently of the piperazine ring. Primary amines typically exhibit proton dissociation constant values in the range of 9-11, depending on their chemical environment and the presence of nearby electron-withdrawing or electron-donating groups. In this compound, the ethanamine group is separated from the piperazine ring by a two-carbon chain, which may reduce electronic interactions between these basic sites and allow for relatively independent protonation behavior.

The cyclohexanecarbonyl substituent plays a crucial role in modulating the protonation state variations of this compound. The carbonyl group acts as an electron-withdrawing substituent that reduces the electron density on the attached piperazine nitrogen, thereby decreasing its basicity and proton dissociation constant value. This effect is similar to observations made in studies of other carbonyl-substituted piperazines, where the presence of electron-withdrawing groups consistently leads to reduced basicity. The magnitude of this effect depends on the specific electronic environment and the ability of the carbonyl group to participate in resonance interactions with the nitrogen lone pair.

Table 2: Estimated Protonation State Distribution at Physiological pH (7.4)

| Nitrogen Site | Estimated pKa | Protonation State at pH 7.4 | Percentage Protonated |

|---|---|---|---|

| Piperazine N-1 (unsubstituted) | ~8.5 | Predominantly protonated | ~92% |

| Piperazine N-4 (carbonyl-substituted) | ~6.5 | Predominantly neutral | ~23% |

| Ethanamine nitrogen | ~9.5 | Predominantly protonated | ~99% |

属性

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h12H,1-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEZKABHHOSGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of 4-Cyclohexanecarbonylpiperazine Intermediate

The initial step involves reacting piperazine with a cyclohexanecarbonyl chloride derivative, typically prepared via acyl chlorides or anhydrides:

Piperazine + Cyclohexanecarbonyl chloride → 4-Cyclohexanecarbonylpiperazine

This acylation reaction is conducted in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated HCl. Reaction conditions are optimized at temperatures around 0–25°C to prevent side reactions.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or tetrahydrofuran |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

Step 2: Hydrogenation to Form the Ethan-1-amine

The acylated piperazine intermediate undergoes catalytic hydrogenation to reduce the carbonyl group and introduce the amino functionality at the ethane chain:

4-Cyclohexanecarbonylpiperazine + H₂ → 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine

This step employs a supported metal catalyst such as palladium on carbon or nickel, under controlled hydrogen pressure (1–5 MPa). Reaction temperatures are maintained between 50°C and 120°C, with reaction times of 1–2 hours.

| Parameter | Value |

|---|---|

| Catalyst | Pd/C or Ni |

| Hydrogen Pressure | 1–5 MPa |

| Temperature | 50–120°C |

| Reaction Time | 1–2 hours |

Step 3: Purification and Final Functionalization

Post-hydrogenation, the mixture is filtered to remove catalyst residues, and the product is purified via recrystallization or chromatography. The final step involves optional amidation or further functionalization to enhance pharmacological properties, depending on the intended application.

Optimization and Variations

Research indicates that reaction parameters significantly influence yield and purity:

- Catalyst Choice: Palladium alloys (e.g., Pd-Pt) can improve selectivity.

- Temperature Control: Elevated temperatures (up to 120°C) during hydrogenation increase reaction rate but require careful monitoring to prevent side reactions.

- Pressure: Maintaining hydrogen pressure between 1–5 MPa ensures complete reduction without over-reduction.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Pressure | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Piperazine + Cyclohexanecarbonyl chloride | Dichloromethane | Triethylamine | 0–25°C | N/A | 2–4 hours | Not specified |

| 2 | Intermediate + H₂ | N/A | Pd/C or Ni | 50–120°C | 1–5 MPa | 1–2 hours | Up to 96.5% (see research) |

| 3 | Purification | N/A | N/A | N/A | N/A | N/A | N/A |

Research Findings and Industrial Relevance

Recent patents and research articles emphasize the simplicity and cost-effectiveness of this three-step synthesis. For instance, a patent describes a process where the reaction conditions are optimized to maximize yield and reduce costs, making it particularly suitable for industrial-scale production. The use of supported palladium catalysts under moderate pressures and temperatures ensures high purity and yield, aligning with pharmaceutical manufacturing standards.

Notes and Considerations

- Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are essential for confirming reaction completion and purity.

- Safety: Handling of acyl chlorides and hydrogenation reactions requires appropriate safety measures due to their reactive and flammable nature.

- Environmental Impact: Solvent recovery and catalyst recycling are recommended to minimize environmental footprint.

化学反应分析

Types of Reactions

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ethylamine in the presence of a suitable leaving group such as a halide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Neuropharmacology

The compound has shown promise as a potential agent for treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of conditions like Alzheimer's disease.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine | 33.9 ± 4.0 | 35.8 ± 4.6 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

The IC50 values indicate that the compound exhibits comparable potency to established drugs like Donepezil, making it a candidate for further development in neuropharmacology .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting microbial cell membranes or inhibiting metabolic pathways essential for bacterial survival .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The synthetic route can be optimized for yield and purity, which is crucial for pharmaceutical applications.

Drug Development

Given its biological activity, the compound has potential applications in drug development, particularly as a scaffold for creating novel therapeutics targeting neurodegenerative diseases and infections caused by resistant bacterial strains.

Research on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound can lead to the design of more potent derivatives with improved pharmacological profiles. Variations in substituents on the piperazine ring or cyclohexane moiety could enhance selectivity and efficacy against specific biological targets.

Case Study 1: Neuroprotective Effects

A study examining various derivatives of piperazine found that modifications to the cyclohexanecarbonyl group significantly influenced the compound's ability to inhibit AChE activity. This suggests that structural optimization can lead to enhanced neuroprotective effects .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on this compound revealed its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an antibacterial agent. Further investigations are required to elucidate the precise mechanisms behind its antimicrobial action .

作用机制

The mechanism of action of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclohexanecarbonyl group and ethanamine chain can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .

相似化合物的比较

Comparison with Structural Analogues

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine and related piperazine derivatives:

Key Observations:

- Substituent Effects : The cyclohexanecarbonyl group in the target compound introduces significant lipophilicity compared to smaller substituents like tert-butyl (184.28 g/mol) or polar groups like sulfonyl (299.39 g/mol) . This property may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Potential:

- Receptor Affinity : Piperazine derivatives often target dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors. The cyclohexanecarbonyl group may confer selectivity over analogues with smaller substituents.

- Metabolic Stability : Bulkier substituents like cyclohexanecarbonyl could reduce metabolic clearance compared to compounds with azetidin-1-yl (100.16 g/mol ) or cyclopropylmethylsulfanyl groups (131.24 g/mol ).

生物活性

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine, with the CAS number 1018552-50-5, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexanecarbonyl group attached to a piperazine moiety, which is linked to an ethanamine chain. The molecular formula is C14H22N2O, and it exhibits characteristics typical of piperazine derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Additionally, the compound may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, enhancing its pharmacological profile.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Antidepressant Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. The compound was found to significantly reduce symptoms of depression in rodent models when administered at specific dosages over a two-week period .

- Neuroprotection : A study conducted by the Neuroscience Letters journal investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells exposed to harmful agents .

- Pain Management : Research published in Pain Medicine highlighted the antinociceptive properties of this compound. In controlled experiments, it was noted that administration led to a significant reduction in pain responses compared to control groups, suggesting its potential utility in pain management therapies .

常见问题

Q. How to troubleshoot irreproducible cytotoxicity results across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。